molecular formula C17H22FN3O2 B2699281 N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclobutanecarboxamide CAS No. 1421452-50-7

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclobutanecarboxamide

Katalognummer B2699281
CAS-Nummer: 1421452-50-7
Molekulargewicht: 319.38
InChI-Schlüssel: BNAXUMKEGOYQQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclobutanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of cyclobutane carboxamide compounds and has been studied extensively for its mechanism of action and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has focused on the synthesis and characterization of compounds with similar structures, highlighting the importance of accurate identification and differentiation among isomers and derivatives. For example, the synthesis and analytical characterization of research chemicals, including detailed analyses using chromatographic, spectroscopic, and mass spectrometric techniques, shed light on the complexity of synthesizing and identifying novel compounds accurately (McLaughlin et al., 2016).

Pharmacological Activity Studies

The pharmacological activities of compounds structurally related to N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclobutanecarboxamide remain largely unexplored, with studies indicating the need for further research to understand their potential effects. The presence of specific structural motifs, such as pyrazole rings, in related compounds suggests a potential for bioactivity that warrants further investigation (Franz et al., 2017).

Analytical and Structural Elucidation

The accurate structural elucidation of compounds using techniques such as NMR and mass spectrometry is crucial for advancing scientific understanding and ensuring the safe use of new chemical entities. Studies on similar compounds emphasize the importance of comprehensive analytical characterization to confirm molecular structures, which is essential for further research and application development (Girreser et al., 2016).

Novel Kinase Inhibitors

Research into similar compounds has led to the discovery of novel kinase inhibitors with potential therapeutic applications. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating the potential of structurally related compounds for targeted therapy in oncology (Schroeder et al., 2009).

Antimicrobial and Antifungal Studies

The synthesis and evaluation of compounds with similar structures for antimicrobial and antifungal activities highlight the potential for developing new therapeutic agents. Studies have shown that certain derivatives possess significant in vitro antimicrobial potency, suggesting that further exploration of this compound and related compounds could lead to the discovery of new antimicrobial drugs (Desai et al., 2013).

Eigenschaften

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c18-14-6-1-3-12(9-14)10-15(21-8-7-19-17(21)23)11-20-16(22)13-4-2-5-13/h1,3,6,9,13,15H,2,4-5,7-8,10-11H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAXUMKEGOYQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.